molecular formula C8H13IN2O B2415489 (1-sec-Butyl-4-iodo-1H-pyrazol-5-yl)methanol CAS No. 2101197-33-3

(1-sec-Butyl-4-iodo-1H-pyrazol-5-yl)methanol

Cat. No. B2415489
CAS RN: 2101197-33-3
M. Wt: 280.109
InChI Key: OARUWRPVUYEQEF-UHFFFAOYSA-N
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Description

The compound (1-sec-Butyl-4-iodo-1H-pyrazol-5-yl)methanol is a pyrazole derivative. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms . The molecular formula of this compound is C7H11IN2, with an average mass of 250.080 Da and a monoisotopic mass of 249.996689 Da .

Scientific Research Applications

Hydrogen Bond Supramolecular Self-Assembly

A study by Bolundut et al. (2010) explored the hydrogen bond supramolecular self-assembly in nickel(II) dithiophosphates using similar compounds to (1-sec-Butyl-4-iodo-1H-pyrazol-5-yl)methanol. Their findings highlight the potential of such compounds in forming supramolecular assemblies through hydrogen bonding, suggesting possible applications in materials science and nanostructures (Bolundut et al., 2010).

Synthesis and Evaluation as ACE Inhibitors

Kantevari et al. (2011) conducted research on novel chalcones and pyrazoles, similar in structure to (1-sec-Butyl-4-iodo-1H-pyrazol-5-yl)methanol, and evaluated them for their angiotensin-converting enzyme (ACE) inhibitory activity. This study indicates the potential of such compounds in pharmaceutical applications, particularly in the development of new drugs for cardiovascular diseases (Kantevari et al., 2011).

Synthesis of Pyrazole Derivatives

Doherty et al. (2022) synthesized acyl pyrazole derivatives, similar to (1-sec-Butyl-4-iodo-1H-pyrazol-5-yl)methanol, using a clean, green approach. This research highlights the environmental benefits and efficiency of synthesizing such compounds, which could be useful in various chemical industries (Doherty et al., 2022).

Cooperative Molecular Bonding

Zheng et al. (2010) synthesized new 3,5-diaryl-1H-pyrazoles and found that these compounds form molecular dimers through intermolecular hydrogen bonding. This research suggests the potential of pyrazole derivatives in creating complex molecular structures, which could have implications in material science and molecular engineering (Zheng et al., 2010).

Ambient-Temperature Synthesis

Becerra et al. (2021) reported the synthesis of novel N-pyrazolyl imines at ambient temperature. This study demonstrates the feasibility of synthesizing complex molecules like (1-sec-Butyl-4-iodo-1H-pyrazol-5-yl)methanol under mild conditions, which is crucial for industrial scalability and environmental sustainability (Becerra et al., 2021).

properties

IUPAC Name

(2-butan-2-yl-4-iodopyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4,6,12H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUWRPVUYEQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-sec-Butyl-4-iodo-1H-pyrazol-5-yl)methanol

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